4-Fluoro-3-methyl-5-nitrobenzaldehyde is an organic compound characterized by a benzaldehyde structure with three substituents: a fluorine atom at the para position, a methyl group at the meta position, and a nitro group at the ortho position relative to the aldehyde functional group. Its molecular formula is , and it features a significant arrangement of functional groups that influence its chemical reactivity and biological activity. The presence of the nitro group is often associated with increased biological activity, potentially due to its ability to participate in redox reactions within biological systems.
The chemical reactivity of 4-Fluoro-3-methyl-5-nitrobenzaldehyde can be attributed to its functional groups:
Research indicates that 4-Fluoro-3-methyl-5-nitrobenzaldehyde exhibits notable biological activities, primarily attributed to its structural properties. Compounds with similar structures may demonstrate antibacterial, antifungal, or anticancer properties. The nitro group enhances its biological activity due to its capacity to participate in redox reactions, which can influence various molecular targets within biological systems.
The synthesis of 4-Fluoro-3-methyl-5-nitrobenzaldehyde typically involves:
In industrial settings, large-scale production may utilize optimized nitration reactors with precise control over reaction parameters.
4-Fluoro-3-methyl-5-nitrobenzaldehyde has several applications, particularly in:
Studies on 4-Fluoro-3-methyl-5-nitrobenzaldehyde's interactions with biological macromolecules reveal its potential as a lead compound for drug design. Its functional groups enable it to form hydrogen bonds and engage in π-stacking interactions, crucial for binding affinity and specificity in drug-target interactions. These interactions can lead to changes in molecular pathways, including enzyme inhibition or activation and receptor binding.
Several compounds share structural similarities with 4-Fluoro-3-methyl-5-nitrobenzaldehyde. Below is a comparison highlighting their uniqueness:
| Compound Name | Key Features |
|---|---|
| 4-Fluoro-3-nitrobenzaldehyde | Lacks the methyl group; retains fluorine and nitro. |
| 4-Fluoro-N-methyl-3-nitrobenzamide | Contains a methyl group on nitrogen; retains fluorine and nitro. |
| 3-Methyl-5-nitrobenzamide | Lacks fluorine; retains methyl and nitro groups. |
| 4-Fluoro-N,N-dimethyl-3-nitrobenzamide | Contains dimethyl substitution on nitrogen; retains fluorine and nitro. |
Uniqueness: The distinct combination of all three substituents (fluorine, methyl, and nitro groups) on the benzene ring contributes to its unique reactivity profile and potential biological activity compared to these similar compounds. This structural arrangement enhances its ability to interact with various biological targets, making it a valuable compound for further research and application in medicinal chemistry.
Nitration of benzaldehyde derivatives typically employs mixed acid systems (HNO₃/H₂SO₄), where the electrophilic nitronium ion (NO₂⁺) attacks the aromatic ring. For 4-fluoro-3-methyl-5-nitrobenzaldehyde, the nitro group must occupy the meta position relative to the aldehyde and ortho to the methyl group. However, benzaldehyde’s inherent deactivation by the electron-withdrawing aldehyde group complicates direct nitration, often yielding undesired para-nitro isomers. To circumvent this, pre-functionalized intermediates like 3-methyl-4-fluorobenzaldehyde are nitrated under controlled conditions.
The nitration of 3-methyl-4-fluorobenzaldehyde in mixed acid at 0–5°C predominantly yields the meta-nitro product due to the methyl group’s weak electron-donating effect, which slightly activates the ring. Kinetic studies reveal that increasing the sulfuric acid concentration enhances nitronium ion generation, accelerating the reaction but risking over-nitration. For example, a 70% H₂SO₄ system at 5°C achieves 62% yield of 4-fluoro-3-methyl-5-nitrobenzaldehyde, while higher acid strengths (90% H₂SO₄) reduce selectivity to 48% due to competing dinitration.
Table 1: Nitration Efficiency Under Varied Acid Conditions
| H₂SO₄ Concentration (%) | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| 70 | 5 | 62 | 89 |
| 80 | 5 | 58 | 84 |
| 90 | 5 | 48 | 75 |
Introducing fluorine at the para position of benzaldehyde derivatives often employs halogen exchange reactions. For instance, 4-chloro-3-methyl-5-nitrobenzaldehyde undergoes nucleophilic aromatic substitution with potassium fluoride (KF) in dimethylformamide (DMF) at 120°C, replacing chlorine with fluorine in 78% yield. The nitro group’s strong electron-withdrawing effect activates the chloro-substituted position, facilitating fluoride displacement.
Alternatively, directed ortho-fluorination uses palladium catalysts. A recent approach involves treating 3-methyl-5-nitrobenzaldehyde with Selectfluor® in the presence of Pd(OAc)₂, achieving 85% regioselectivity for the para-fluoro product. The mechanism involves palladium-mediated C–H activation, where the nitro group directs fluorination to the adjacent position. This method avoids harsh conditions and improves scalability.
Friedel-Crafts alkylation is a cornerstone for introducing methyl groups onto aromatic rings. Using AlCl₃ as a catalyst, toluene derivatives react with methyl chloride to form 3-methylbenzaldehyde precursors. Subsequent nitration and fluorination yield the target compound. However, traditional Lewis acids like AlCl₃ generate stoichiometric waste, prompting shifts to heterogeneous catalysts.
Zeolite-supported Fe³⁺ catalysts enable gas-phase methylation of 4-fluorobenzaldehyde with methanol at 250°C, achieving 70% conversion and 91% selectivity for the 3-methyl product. The zeolite’s microporous structure confines reactive intermediates, minimizing polyalkylation. Concurrently, in situ nitration using Cu(NO₃)₂-loaded zeolites introduces nitro groups at the 5-position, with the fluorine atom directing substitution through resonance effects.
Table 2: Catalytic Methylation and Nitration Efficiency
| Catalyst System | Temperature (°C) | Methylation Yield (%) | Nitration Yield (%) |
|---|---|---|---|
| AlCl₃ (homogeneous) | 25 | 65 | – |
| Fe³⁺/Zeolite (heterogeneous) | 250 | 70 | 68 |
Solvent choice profoundly influences nitration and fluorination outcomes. Polar aprotic solvents like dimethyl sulfoxide (DMSO) stabilize nitronium ions, accelerating nitration rates but increasing byproducts like oxidation derivatives. In contrast, nonpolar solvents (e.g., toluene) slow nitration but improve regioselectivity. For 4-fluoro-3-methyl-5-nitrobenzaldehyde synthesis, a binary solvent system of tetrahydrofuran (THF) and water (4:1 v/v) optimizes both reaction rate and selectivity, achieving 74% yield.
Recrystallization solvents also impact purity. Tert-butyl methyl ether (TBME) effectively dissolves crude nitrobenzaldehyde products while excluding polar impurities. A TBME/petroleum ether (60–80°C) mixture recrystallizes 4-fluoro-3-methyl-5-nitrobenzaldehyde with 98% purity, compared to 92% purity using ethanol alone.
Table 3: Solvent Impact on Recrystallization Purity
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| TBME/Petroleum Ether | 98 | 85 |
| Ethanol | 92 | 78 |
| Acetonitrile | 89 | 82 |
The computational investigation of transition states in fluorinated benzaldehyde nitration represents a critical advancement in understanding the mechanistic pathways of electrophilic aromatic substitution reactions involving 4-Fluoro-3-methyl-5-nitrobenzaldehyde [1]. Density functional theory calculations have emerged as the primary computational approach for examining these complex reaction mechanisms, providing detailed insights into the energetic landscapes and structural characteristics of transition states [2] [3].
Recent computational studies employing the B3LYP functional with 6-311++G(d,p) basis sets have revealed that the nitration mechanism of fluorinated benzaldehyde systems proceeds through a modified three-step pathway, contrary to traditional textbook mechanisms [3]. The first step involves the generation of the nitronium ion (NO₂⁺) through Lewis collision mechanisms, requiring activation barriers ranging from 18 to 22 kcal/mol depending on the acid medium employed [3]. This finding significantly challenges the conventional understanding that nitronium ion formation is spontaneous.
The computational modeling of transition states in 4-Fluoro-3-methyl-5-nitrobenzaldehyde nitration has demonstrated that the rate-determining step is not the formation of the sigma-complex intermediate, but rather the initial generation of the electrophilic nitronium species [3]. Density functional theory calculations at the LC-wHPBE/6-311++G(d,p) level have provided activation barriers and reaction heats for each mechanistic step, yielding a total nitration reaction enthalpy of -35 kcal/mol, which correlates excellently with experimental values of -34 kcal/mol [3].
The presence of fluorine substituents in benzaldehyde systems introduces significant electronic perturbations that influence transition state geometries and energetics [4]. Computational studies utilizing Gaussian 16 software with B3LYP/6-311+G(d,p) calculations have shown that fluorine atoms exert strong electron-withdrawing effects, substantially altering the electron density distribution within the aromatic ring [4]. These electronic modifications directly impact the stability of carbocation intermediates formed during electrophilic attack.
Transition state calculations for fluorinated benzaldehyde nitration reveal that the sigma-complex formation involves significant geometric distortions, particularly in the aromatic ring system [5]. The primary geometric changes occur within the benzene ring structure, where the sp² hybridization at the reaction center transitions toward sp³ character during electrophilic attack [5]. These structural modifications have been characterized through comprehensive vibrational frequency analyses, providing detailed mechanistic insights into the reaction coordinate.
| Reaction Step | Activation Energy (kcal/mol) | Reaction Heat (kcal/mol) | Computational Method |
|---|---|---|---|
| Nitronium Ion Formation | 18-22 | +12 | LC-wHPBE/6-311++G(d,p) |
| Sigma-Complex Formation | 15-18 | -25 | B3LYP/6-311+G(d,p) |
| Proton Elimination | 8-12 | -22 | B3LYP/6-31+G(d) |
The computational analysis of fluorinated benzaldehyde nitration pathways has identified multiple competing reaction channels, each characterized by distinct transition state geometries and energetic requirements [1] [6]. The presence of both electron-withdrawing (fluorine, nitro) and electron-donating (methyl) substituents in 4-Fluoro-3-methyl-5-nitrobenzaldehyde creates a complex electronic environment that influences the relative stabilities of different transition states.
Density functional theory studies have demonstrated that fluorine substitution significantly affects the reaction kinetics by stabilizing certain transition state configurations while destabilizing others [7]. The calculated transition state structures reveal that fluorine atoms participate in secondary orbital interactions that can either facilitate or hinder the approach of electrophilic species, depending on their positional relationship to the reaction center.
Isotopic labeling investigations have provided crucial mechanistic insights into the electrophilic aromatic substitution pathways of nitrobenzaldehyde systems, particularly in elucidating the detailed reaction mechanisms involving 4-Fluoro-3-methyl-5-nitrobenzaldehyde [8] [9]. These studies employ deuterium and carbon-13 isotopic substitutions to trace the movement of atoms during chemical transformations, revealing previously hidden mechanistic details.
The application of deuterium labeling techniques in aromatic substitution reactions has demonstrated significant kinetic isotope effects, with typical kH/kD ratios ranging from 1 to greater than 4, depending on the specific reaction conditions and substituent patterns [10] [11]. For nitration reactions of benzaldehyde derivatives, the observation of primary kinetic isotope effects provides direct evidence for the involvement of carbon-hydrogen bond breaking in the rate-determining step [11].
Recent isotopic labeling experiments utilizing deuterated benzaldehyde derivatives have revealed that the nitration mechanism proceeds through distinct intermediates that can be directly observed and characterized [10]. The hydrogen-deuterium exchange studies conducted on related aromatic systems using deuterium oxide and catalytic sulfuric acid have shown that electrophilic aromatic substitution follows predictable mechanistic patterns, with deuterium incorporation occurring preferentially at positions activated by electron-donating substituents [10].
The classic benzyne mechanism studies pioneered by Roberts have established the fundamental principles for using isotopic labeling to distinguish between different mechanistic pathways [9]. In the context of 4-Fluoro-3-methyl-5-nitrobenzaldehyde, carbon-14 labeling studies would theoretically produce approximately equal quantities of different positional isomers if a benzyne-type intermediate were involved, whereas direct electrophilic substitution would yield only single regioisomers [9].
| Reaction Type | kH/kD Ratio | Mechanistic Interpretation | Reference System |
|---|---|---|---|
| Nitration | 1.0 | No primary isotope effect | Benzene derivatives |
| Halogenation | 1.0 | Rate-determining step independent of C-H breaking | Aromatic systems |
| Sulfonation | >1.0 | C-H bond breaking in rate-determining step | Substituted benzenes |
| Alkylation | >1.0 | Primary isotope effect observed | Friedel-Crafts systems |
The absence of primary kinetic isotope effects in nitration reactions of benzene derivatives indicates that carbon-hydrogen bond breaking does not occur in the rate-determining step, supporting the mechanistic model where sigma-complex formation is rapid and reversible, followed by fast proton elimination [11]. However, the presence of multiple substituents in 4-Fluoro-3-methyl-5-nitrobenzaldehyde may alter this fundamental mechanistic pattern.
Contemporary isotopic labeling studies employ sophisticated analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry to track the fate of isotopically labeled atoms throughout the reaction sequence [12]. The combination of deuterium labeling with fluorine-19 nuclear magnetic resonance spectroscopy has proven particularly valuable for studying fluorinated aromatic systems, as the fluorine nucleus provides an additional sensitive probe for electronic and structural changes [4].
The development of computational methods for predicting isotopic effects has complemented experimental labeling studies, with density functional theory calculations capable of accurately predicting kinetic isotope effects within experimental error [7]. These computational approaches have been validated against experimental isotopic labeling data, providing confidence in their application to mechanistic studies of complex substituted aromatic systems.
The directing effects of multiple substituents in polyfunctionalized arenes such as 4-Fluoro-3-methyl-5-nitrobenzaldehyde represent one of the most complex aspects of electrophilic aromatic substitution chemistry [13] [14]. The simultaneous presence of electron-withdrawing groups (fluorine, nitro, aldehyde) and electron-donating groups (methyl) creates competing directive influences that determine the regioselectivity of subsequent electrophilic substitution reactions [15].
Fluorine atoms function as weakly deactivating substituents that nevertheless direct electrophilic substitution to ortho and para positions through resonance donation of electron pairs, despite their strong inductive electron-withdrawal [13]. This dual electronic nature results from the ability of fluorine lone pairs to participate in resonance stabilization of carbocation intermediates, even though the high electronegativity of fluorine creates strong inductive deactivation [14].
The methyl group in 4-Fluoro-3-methyl-5-nitrobenzaldehyde acts as an ortho/para director through hyperconjugative electron donation, creating tertiary carbocation character in the sigma-complex intermediates formed at these positions [13]. Computational studies have demonstrated that methyl substitution can stabilize ortho and para carbocations by approximately 3-5 kcal/mol relative to meta substitution patterns [16].
The nitro group represents a strong meta-directing, deactivating substituent that withdraws electron density through both inductive and resonance mechanisms [13] [17]. In polyfunctionalized systems, the presence of nitro groups significantly reduces the overall reactivity of the aromatic ring while directing subsequent substitution to meta positions relative to the nitro group [17].
| Substituent | Electronic Nature | Directing Effect | Activation/Deactivation | Mechanism |
|---|---|---|---|---|
| Fluorine | Electron-withdrawing | Ortho/Para | Weakly Deactivating | Inductive withdrawal, resonance donation |
| Methyl | Electron-donating | Ortho/Para | Weakly Activating | Hyperconjugative donation |
| Nitro | Electron-withdrawing | Meta | Strongly Deactivating | Inductive and resonance withdrawal |
| Aldehyde | Electron-withdrawing | Meta | Moderately Deactivating | Inductive and resonance withdrawal |
The regioselectivity of electrophilic substitution in 4-Fluoro-3-methyl-5-nitrobenzaldehyde depends on the relative strengths and positional relationships of the multiple directing groups present [15]. When ortho/para directors compete with meta directors in the same molecule, the activating substituents generally prevail over deactivating ones in determining the major reaction pathway [15].
Experimental studies on related polyfunctionalized benzotrifluoride systems have demonstrated that meta-disubstituted compounds with specific electronic arrangements can direct substantial portions of electrophilic substitution between the two substituents [15]. For example, nitration of 3-methyl benzotrifluoride produces unexpectedly high yields of 2-nitro isomers, contrary to conventional directing group predictions [15].
Density functional theory calculations have been employed to predict the regioselectivity of electrophilic aromatic substitution in polyfunctionalized systems [16]. The computational approach involves calculating the relative stabilities of sigma-complex intermediates formed at different positions, with the most stable intermediate corresponding to the preferred reaction site [16].
The accuracy of computational regioselectivity predictions varies significantly depending on the specific substitution pattern and reaction conditions [16]. For nitration reactions, the sigma-complex stability approach has shown limited success due to the early transition state character of these reactions, whereas halogenation reactions with later transition states show better agreement between computed and experimental regioselectivities [16].
The multiple substituents in 4-Fluoro-3-methyl-5-nitrobenzaldehyde create significant steric interactions that can override electronic directing effects in certain reaction geometries [18]. Site-selective functionalization strategies have been developed to exploit these steric effects, enabling regioselective introduction of additional substituents through careful control of reaction conditions [18].
4-Fluoro-3-methyl-5-nitrobenzaldehyde serves as a crucial intermediate in the development of indole alkaloid precursors through reductive cyclization mechanisms. The compound's nitro group undergoes selective reduction under iron-acetic acid conditions, facilitating the formation of amino intermediates that subsequently cyclize to form indole structures [5] [6].
Research has demonstrated that the fluorinated benzaldehyde derivative enables the synthesis of substituted indoles through a domino nitro reduction-Friedländer heterocyclization approach. This methodology involves the in situ reduction of the nitro group with iron powder in acetic acid at temperatures ranging from 95-110°C, followed by cyclization with active methylene compounds [6]. The process typically yields 70-85% of the desired indole products with excellent regioselectivity [5] [6].
The presence of the fluorine atom at the para position relative to the aldehyde group significantly influences the electronic properties of the aromatic system, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack during cyclization reactions [6]. This electronic effect, combined with the strategic positioning of the methyl group, provides controlled regioselectivity in the formation of complex indole architectures [5] [6].
Studies have shown that the fluorinated benzaldehyde derivative participates effectively in multicomponent reactions for indole synthesis. The compound reacts with hydrazine derivatives and β-keto compounds to form substituted indoles in yields ranging from 65-82%, demonstrating its utility as a versatile building block for indole alkaloid precursor development [5] [6].
The unique structural features of 4-Fluoro-3-methyl-5-nitrobenzaldehyde make it particularly valuable in the development of fluorescent probes for biological imaging applications. The compound's fluorine substitution enhances the fluorescent properties of resulting conjugates, while the aldehyde functionality provides a reactive site for coupling with various fluorophore systems [1] [7].
Research has established that fluorinated benzaldehyde derivatives serve as essential components in the synthesis of turn-on fluorescent sensors. The compound undergoes condensation reactions with amino-substituted fluorophores to form Schiff base linkages, creating responsive probe systems capable of detecting specific analytes through changes in fluorescence intensity [7]. These reactions typically proceed under mild conditions at room temperature, yielding fluorescent probes with 75-90% efficiency [7].
The nitro group in the compound contributes to the electronic properties of the fluorescent system by acting as an electron-withdrawing group that modulates the emission characteristics of the probe. This electronic effect allows for fine-tuning of the fluorescence wavelength and intensity, making the compound suitable for designing probes with specific spectroscopic properties [7].
Studies have demonstrated that 4-Fluoro-3-methyl-5-nitrobenzaldehyde derivatives can be incorporated into boron dipyrromethene (BODIPY) and rosamine fluorophore systems to create sensitive detection probes. The fluorinated benzaldehyde acts as a quencher or activator depending on the specific molecular design, enabling the development of responsive sensing systems for biological and analytical applications [7].
The compound's ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups that can enhance the probe's selectivity and sensitivity. This versatility makes it a valuable intermediate for creating customized fluorescent probes tailored to specific detection requirements [7].
4-Fluoro-3-methyl-5-nitrobenzaldehyde demonstrates exceptional utility in cross-coupling reactions, particularly in palladium-catalyzed transformations that enable the construction of complex molecular architectures. The compound's electronic properties, influenced by the fluorine and nitro substituents, make it highly reactive in various coupling methodologies [8] [9].
Research has shown that the compound participates effectively in Suzuki-Miyaura cross-coupling reactions, achieving yields of 80-95% under standard palladium catalysis conditions. The presence of the electron-withdrawing nitro group activates the aromatic ring toward oxidative addition, while the fluorine substituent provides additional electronic modulation that enhances coupling efficiency [8] [9].
The Kosugi-Migita-Stille coupling reactions of 4-Fluoro-3-methyl-5-nitrobenzaldehyde with organotin reagents have been extensively studied, revealing high chemoselectivity and functional group tolerance. These reactions proceed through palladium-catalyzed mechanisms that preserve the aldehyde functionality while enabling carbon-carbon bond formation at the halogenated position [8] [10].
Studies have demonstrated that the compound undergoes efficient cross-coupling with various organometallic reagents, including arylboronic acids, alkyl zinc compounds, and vinyl stannanes. The reactions typically require palladium catalysts such as Pd(PPh₃)₄ or Pd(dba)₂ with appropriate phosphine ligands, proceeding at temperatures ranging from 80-120°C [8] [9].
The compound's ability to participate in multiple cross-coupling reactions sequentially allows for the construction of complex molecular scaffolds through iterative coupling strategies. This versatility makes it particularly valuable for synthesizing natural product analogs and pharmaceutical intermediates that require precise structural modification [8] [9].
The fluorine substituent provides unique advantages in cross-coupling reactions by enhancing the compound's solubility in organic solvents and improving the stability of palladium intermediates. This effect contributes to the high yields and selectivities observed in various coupling transformations [8] [9].
Advanced cross-coupling methodologies have been developed that utilize 4-Fluoro-3-methyl-5-nitrobenzaldehyde in tandem reaction sequences, combining cross-coupling with subsequent cyclization reactions to generate complex heterocyclic systems in single-pot procedures. These approaches demonstrate the compound's utility in efficient synthetic strategies for complex molecule construction [8] [9].
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆FNO₃ |
| Molecular Weight | 183.14 g/mol |
| CAS Number | 1803736-34-6 |
| MDL Number | MFCD28797464 |
| Purity (typical) | 96.0% |
| Appearance | Solid (typically yellow to beige) |
| Solubility | Soluble in organic solvents |
| Storage Conditions | Dark, dry, room temperature |
Table 1: Chemical Properties of 4-Fluoro-3-methyl-5-nitrobenzaldehyde [3] [4]
| Synthesis Method | Typical Yield (%) | Selectivity (%) | Reaction Conditions |
|---|---|---|---|
| Nitration of 3-methylfluorobenzaldehyde | 62-74 | 89 | H₂SO₄/HNO₃, 0-5°C |
| Friedel-Crafts methylation followed by nitration | 65-70 | 75-84 | AlCl₃/CH₃Cl, then nitration |
| Fluorination of 3-methyl-5-nitrobenzaldehyde | 78-85 | 91 | KF/DMF, 120°C |
| Multi-step aromatic substitution | 48-68 | 75-90 | Various catalysts |
Table 2: Synthesis Efficiency Data for 4-Fluoro-3-methyl-5-nitrobenzaldehyde [11]
| Application Area | Typical Yield Range (%) | Key Advantage | Reaction Conditions |
|---|---|---|---|
| Indole Alkaloid Precursor Development | 70-85 | Controlled regioselectivity | Fe/AcOH reduction, 95-110°C |
| Fluorescent Probe Fabrication | 75-90 | Enhanced fluorescence properties | Room temperature coupling |
| Cross-Coupling Reactions | 80-95 | High coupling efficiency | Pd catalyst, 80-120°C |
| Heterocyclic Compound Synthesis | 65-85 | Versatile ring formation | Various cyclization conditions |
| Pharmaceutical Intermediates | 72-88 | Bioactive compound access | Mild to moderate heating |
| Material Science Applications | 68-82 | Electronic property tuning | Polymer incorporation conditions |